molecular formula C6H7NO3S B3264132 Pyridin-3-ylmethanesulfonic acid CAS No. 38588-51-1

Pyridin-3-ylmethanesulfonic acid

Cat. No.: B3264132
CAS No.: 38588-51-1
M. Wt: 173.19 g/mol
InChI Key: HXKHPPFJWUHXNB-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethanesulfonic acid is an organic compound with the molecular formula C6H7NO3S. It is a derivative of pyridine, where a methanesulfonic acid group is attached to the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pyridin-3-ylmethanesulfonic acid typically involves the sulfonation of pyridine derivatives. One common method includes the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group . This process requires specific reaction conditions, such as the use of chlorinating agents and controlled temperatures.

Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonation processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-ylmethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted pyridine compounds .

Scientific Research Applications

Pyridin-3-ylmethanesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridin-3-ylmethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may interfere with the activity of enzymes involved in inflammation, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Comparison: Pyridin-3-ylmethanesulfonic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to pyridine-3-sulfonic acid, it has an additional methylene group, which can influence its reactivity and interactions with biological targets. Pyrrolidin-3-ylmethanesulfonic acid, on the other hand, has a different ring structure, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

pyridin-3-ylmethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c8-11(9,10)5-6-2-1-3-7-4-6/h1-4H,5H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKHPPFJWUHXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305376
Record name 3-Pyridinemethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38588-51-1
Record name 3-Pyridinemethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38588-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinemethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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